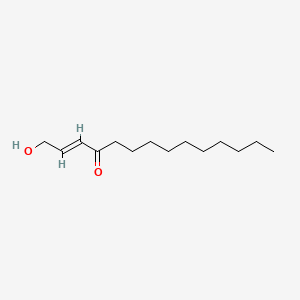
Silymarin, 80per cent
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silymarin is a natural product obtained from the plant Silybum marianum, commonly known as milk thistle. It is a standardized dry extract primarily composed of flavonolignans, including silybin A and B, isosilybin A and B, silychristin, and silydianin. Silymarin has been used for centuries for its medicinal properties, particularly for liver disorders. The extract contains approximately 70-80% flavonolignans and is known for its hepatoprotective, antioxidant, anti-inflammatory, and antifibrotic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silymarin is typically extracted from the fruits of Silybum marianum using polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate. The extraction process involves the removal of lipids and polar components to obtain a standardized dry extract containing 70-80% flavonolignans . The main components of silymarin are separated and identified using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques .
Industrial Production Methods
Industrial production of silymarin involves large-scale extraction using organic solvents followed by purification processes. The extract is then standardized to ensure a consistent concentration of flavonolignans. Advanced techniques such as supercritical fluid extraction, microwave-assisted extraction, and ultrasound-assisted extraction are also employed to enhance the efficiency and yield of silymarin extraction .
Análisis De Reacciones Químicas
Types of Reactions
Silymarin undergoes various chemical reactions, including oxidation, reduction, and substitution. The flavonolignans in silymarin are known to participate in redox reactions due to their antioxidant properties .
Common Reagents and Conditions
Common reagents used in the reactions involving silymarin include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the flavonolignans .
Major Products Formed
The major products formed from the reactions of silymarin include various oxidized and reduced forms of the flavonolignans. These products retain the biological activities of the parent compounds and are often studied for their enhanced therapeutic properties .
Aplicaciones Científicas De Investigación
Silymarin has a wide range of scientific research applications in various fields:
Chemistry: Silymarin is studied for its antioxidant properties and its ability to scavenge free radicals.
Biology: Silymarin is investigated for its role in cellular protection and its effects on various biological pathways.
Medicine: Silymarin is widely used in the treatment of liver disorders, including hepatitis and cirrhosis.
Industry: Silymarin is used in the formulation of dietary supplements and herbal remedies.
Mecanismo De Acción
Silymarin exerts its effects through multiple mechanisms:
Antioxidant Activity: Silymarin scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: Silymarin inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Hepatoprotective Activity: Silymarin stabilizes cell membranes, inhibits the binding of toxins to hepatocyte receptors, and promotes the regeneration of liver cells by stimulating ribosomal RNA polymerase and protein synthesis.
Molecular Targets and Pathways: Silymarin targets various molecular pathways, including the mitogen-activated protein kinase (MAPK) pathway, the mammalian target of rapamycin (mTOR) pathway, and the β-catenin pathway.
Comparación Con Compuestos Similares
Silymarin is unique due to its high content of flavonolignans, particularly silybin, which is responsible for most of its therapeutic activities. Similar compounds include other flavonoids and flavonolignans such as:
Taxifolin: A flavonoid with antioxidant and anti-inflammatory properties.
Naringenin: A flavonoid known for its antioxidant and anti-cancer activities.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.
Silymarin stands out due to its well-documented hepatoprotective effects and its extensive use in traditional and modern medicine for liver-related ailments .
Propiedades
Número CAS |
144160-53-2 |
|---|---|
Fórmula molecular |
C6H9N3O3S |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[1,3-dioxolane-2,8'(5'H)-[2H-2,4a]methanonaphthalene],hexahydro-1',1',5',5'-tetramethyl-, (2'S,4'aS,8'aS)-](/img/structure/B1177049.png)


